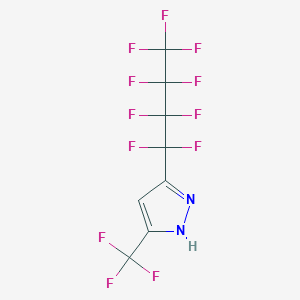

3-Perfluorobutyl-5-trifluoromethylpyrazole

Description

3-Perfluorobutyl-5-trifluoromethylpyrazole is a fluorinated pyrazole derivative characterized by a perfluorobutyl (-C₄F₉) group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing nature of fluorinated groups enhances metabolic stability and influences intermolecular interactions, making such compounds particularly useful in drug design .

Properties

IUPAC Name |

3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F12N2/c9-4(10,2-1-3(22-21-2)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWFPMSATDOKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the formation of the pyrazole ring through cyclization reactions of fluorinated precursors under controlled conditions. Two main approaches are reported:

Cyclization of α-Perfluoroalkenylated Aldehydes with Hydrazine Hydrate:

This method involves first preparing α-perfluoroalkenylated aldehydes, which are then reacted with hydrazine monohydrate in ethanol at elevated temperatures (~100 °C) to form the corresponding perfluoroalkylated pyrazoles. The reaction proceeds without the need for exclusion of air and is typically performed in a sealed pressure tube to maintain reaction conditions. The yields for such cyclizations range from 64% to 84%, depending on the perfluoroalkyl chain length and substituents on the aldehyde precursor. Shorter perfluoroalkyl chains tend to give higher yields. The reaction tolerates various functional groups such as alcohols, ethers, and protected amines without significant loss in yield.

This method was demonstrated for the synthesis of various perfluoroalkylated pyrazoles, including this compound, by condensation of the respective aldehydes with hydrazine hydrate (Table 1 summarizes yields and conditions).Reaction of Perfluorobutyl Halides with Trifluoromethylpyrazole Derivatives:

Another common synthetic route involves the nucleophilic substitution reaction where a perfluorobutyl halide (e.g., perfluorobutyl iodide) is reacted with a trifluoromethyl-substituted pyrazole derivative in the presence of a base under an inert atmosphere. This reaction requires careful control of temperature, solvent, and atmosphere to prevent side reactions and optimize yield. Industrial scale synthesis follows similar protocols but with enhanced purification and process control to ensure product quality.

Industrial Production Considerations

Industrial synthesis of this compound employs high-purity reagents and advanced equipment to maintain consistent reaction conditions. Parameters such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and purity. Large-scale reactions mirror the laboratory procedures but include additional steps for purification, such as flash chromatography or crystallization, to remove impurities and by-products.

Data Table: Summary of Preparation Conditions and Yields

Research Findings and Mechanistic Insights

The presence of electron-withdrawing groups such as trifluoromethyl and perfluorobutyl enhances the stability and lipophilicity of the pyrazole ring, influencing both the reactivity and the tautomeric equilibrium of the product.

NMR studies (including ^19F NMR) are essential for monitoring reaction progress and confirming product formation, especially due to the fluorinated substituents which provide distinct signals.

The cyclization mechanism involves nucleophilic attack of hydrazine on the aldehyde carbonyl, followed by ring closure and elimination steps to form the pyrazole ring with perfluoroalkyl substituents at the 3- and 5-positions.

Industrially, the reaction conditions are optimized to minimize side reactions such as oxidation or substitution at undesired positions, ensuring high purity of the final this compound.

Chemical Reactions Analysis

Types of Reactions

3-Perfluorobutyl-5-trifluoromethylpyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-Perfluorobutyl-5-trifluoromethylpyrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Perfluorobutyl-5-trifluoromethylpyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. The perfluorobutyl and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison:

3-(Trifluoromethyl)-5-methylpyrazole

- Substituents: -CF₃ (position 3), -CH₃ (position 5).

- Molecular Weight: 150.10 g/mol (CAS 10010-93-2) .

- Properties: Higher volatility compared to perfluorobutyl analogs due to smaller substituents.

1-(3,5-Di-t-butyl-4-hydroxybenzyl)-3-(trifluoromethyl)pyrazol-5-one

- Substituents: -CF₃ (position 3), hydroxybenzyl (position 1).

- Molecular Weight: 326.16 g/mol (C₁₇H₂₁F₃N₂O) .

- Properties: Hydroxybenzyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole

- Substituents: -CF₃ (position 3), parabromophenyl (position 5), sulfonamide (position 1).

- Molecular Weight: ~450 g/mol (estimated from DrugBank DB03477) .

- Properties: Sulfonamide and bromophenyl groups improve binding affinity to biological targets (e.g., prostaglandin synthase) but reduce metabolic stability.

Data Table: Substituent Impact on Properties

| Compound | Substituents (Position 3/5) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-Perfluorobutyl-5-trifluoromethylpyrazole | -C₄F₉ (3), -CF₃ (5) | ~350 (estimated) | High lipophilicity, thermal stability |

| 3-Methyl-5-(trifluoromethyl)pyrazole | -CH₃ (3), -CF₃ (5) | 150.10 | Volatile, lower boiling point |

| 1-(Di-t-butyl-hydroxybenzyl)-pyrazol-5-one | -CF₃ (3), hydroxybenzyl (1) | 326.16 | Polar, H-bond donor capability |

| DrugBank DB03477 | -CF₃ (3), parabromophenyl (5) | ~450 | Pharmacologically active, bulky substituents |

Biological Activity

3-Perfluorobutyl-5-trifluoromethylpyrazole is a fluorinated pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agrochemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both perfluorobutyl and trifluoromethyl groups. This fluorination enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. The molecular formula is with a molecular weight of approximately 292.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and proteins. The compound's fluorinated groups enhance its binding affinity to these targets, potentially modulating their activity.

Target Proteins

Research indicates that similar pyrazole compounds can act as inhibitors or activators of key metabolic enzymes, such as:

- Pyruvate Kinase M2 (PKM2) : This enzyme plays a crucial role in cancer metabolism, and compounds that activate PKM2 have shown potential in anticancer therapies by modulating the Warburg effect .

- Cyclooxygenase (COX) : Pyrazole derivatives are known for their anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2, which is associated with pain and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : As noted, activation of PKM2 can lead to reduced tumor growth in certain cancer types.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them candidates for pain relief medications .

- Antimicrobial Properties : Some pyrazole derivatives have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related pyrazole compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Perfluorobutyl-5-methylpyrazole | Contains methyl instead of trifluoromethyl | Moderate anticancer activity |

| 3-Perfluorobutyl-5-chloropyrazole | Chlorine substituent | Antimicrobial activity |

| 3-(Trifluoromethyl)-1H-pyrazole | Lacks perfluorobutyl group | Anticancer activity via PKM2 |

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic applications:

- Cancer Research : A study focused on optimizing pyrazole derivatives as PKM2 activators reported significant antiproliferative effects on cancer cells, indicating the potential for developing new cancer therapies .

- Antimicrobial Studies : Research on structurally similar pyrazoles revealed effective inhibition against microbial strains at concentrations ranging from 40 to 51 μg/ml.

- Inflammation Models : In vivo studies demonstrated that certain pyrazoles could reduce inflammatory markers in animal models, supporting their use as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-perfluorobutyl-5-trifluoromethylpyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorinated pyrazoles are often prepared using trifluoromethylation agents like CF3Cu in polar aprotic solvents (e.g., DMF or NMP). Reaction temperature (80–120°C) and catalyst choice (e.g., K2CO3 or CsF) critically affect regioselectivity and purity. Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures .

- Data Note : Evidence from similar trifluoromethylpyrazole syntheses shows yields ranging from 45% to 78% depending on solvent polarity and reaction time .

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized to characterize this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : The trifluoromethyl (-CF3) and perfluorobutyl (-C4F9) groups produce distinct singlets at δ −60 to −70 ppm and −80 to −120 ppm, respectively.

- LC-MS : Electrospray ionization (ESI) in negative mode is preferred due to the electron-withdrawing fluorine groups. Calibration with fluorinated standards improves mass accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the perfluorobutyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient nature of the perfluorobutyl group reduces nucleophilic attack but enhances stability under oxidative conditions (e.g., Suzuki-Miyaura coupling). Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs). For example, the LUMO energy of the pyrazole ring decreases by ~1.2 eV with perfluorobutyl substitution, favoring electrophilic aromatic substitution at the 5-position .

- Data Contradiction : Some studies report reduced catalytic efficiency in Pd-mediated couplings due to fluorine’s strong σ-donor effects, while others observe improved stability of intermediates .

Q. What strategies mitigate decomposition during long-term storage of fluorinated pyrazoles?

- Methodological Answer :

- Storage : Argon-atmosphere vials at −20°C prevent hydrolysis of fluorinated groups.

- Stabilizers : Adding 1–2% w/w molecular sieves (3Å) absorbs residual moisture, reducing decomposition rates by >50% over six months .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding.

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting for assay type and fluorophore interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.